4,5,6-Trihydroxy-3H-xanthen-3-one
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Overview
Description
4,5,6-Trihydroxy-3H-xanthen-3-one is a compound belonging to the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 4,5,6-Trihydroxy-3H-xanthen-3-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, modern synthetic methods include the use of microwave heating to enhance reaction efficiency .
Industrial Production Methods: Industrial production of xanthones often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to improve the efficiency of xanthone synthesis . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones . Reduction reactions can convert the xanthone core to dihydroxanthones . Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the xanthone structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Catalysts like lanthanum nitrate are used in cycloaddition reactions to form xanthone derivatives .
Major Products Formed: The major products formed from these reactions include various substituted xanthones and dihydroxanthones, which have distinct biological activities .
Scientific Research Applications
4,5,6-Trihydroxy-3H-xanthen-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthones are studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer activities . The compound’s ability to inhibit α-glucosidase makes it a candidate for diabetes treatment . In the industry, xanthones are used in the development of dyes and pigments due to their vibrant colors .
Mechanism of Action
The mechanism of action of 4,5,6-Trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity . For example, its anti-cancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication . Additionally, xanthones can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
4,5,6-Trihydroxy-3H-xanthen-3-one can be compared with other xanthone derivatives such as mangiferin and azaxanthones . Mangiferin, for instance, has a similar xanthone core but with additional hydroxyl groups and a glucose moiety, enhancing its solubility and bioavailability . Azaxanthones, on the other hand, contain nitrogen atoms in the aromatic ring, which can alter their electronic properties and biological activities . The unique arrangement of hydroxyl groups in this compound distinguishes it from these compounds and contributes to its specific biological effects .
Properties
CAS No. |
92921-32-9 |
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Molecular Formula |
C13H8O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4,5,6-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C13H8O5/c14-8-3-1-6-5-7-2-4-9(15)11(17)13(7)18-12(6)10(8)16/h1-5,14,16-17H |
InChI Key |
NCKYKOZOPOAWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C2C1=CC3=C(O2)C(=C(C=C3)O)O)O |
Origin of Product |
United States |
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